1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This compound features a sulfanyl group and a chloro-substituted aromatic ring, contributing to its potential pharmacological properties. The imidazole ring is a five-membered heterocyclic structure that plays a crucial role in many biological systems, including enzyme catalysis and receptor binding.
This compound can be classified under heterocyclic compounds, specifically as an imidazole derivative. Imidazoles are widely studied for their medicinal properties, including antifungal, antibacterial, and anticancer activities. The specific compound in question may have been synthesized for research purposes or as part of a larger study on novel pharmaceutical agents targeting various diseases.
The synthesis of 1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. While specific synthesis protocols for this compound were not detailed in the search results, similar imidazole derivatives are often synthesized through the following general methods:
Technical details regarding temperature, solvent choice, and reaction times would be critical for optimizing yields and purity.
The molecular structure of 1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one features:
The molecular formula can be represented as C₉H₈ClN₂S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms.
1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one may participate in various chemical reactions typical of imidazole derivatives:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one would depend on its specific biological targets. Generally, imidazole derivatives can interact with:
The detailed mechanism would require experimental data from pharmacological studies.
Relevant data would include melting point, boiling point, and spectral data (NMR, IR) confirming structure.
1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has potential applications in:
Further research into its biological activity will help clarify its specific applications in these fields.
The synthesis of 1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS: 302840-90-0, Molecular Formula: C₁₀H₉ClN₂OS, Molecular Weight: 240.71 g/mol) typically follows multi-step organic sequences starting from appropriately substituted aniline derivatives or carbonyl compounds [1]. A principal route involves the condensation of 3-chloro-4-methylaniline with carbonyl donors like glyoxal or its equivalents, followed by cyclization with thiocarbonylating agents. This method proceeds through isolable intermediates, including thiourea derivatives formed by reacting the aniline precursor with ammonium thiocyanate in the presence of electrophiles like bromine, or directly with isothiocyanates [3].
An alternative pathway employs 3-chloro-4-methylbenzaldehyde as the starting material. Its reaction with thiourea under acidic conditions (e.g., HCl or acetic acid) yields an intermediate thiosemicarbazone. Subsequent base-catalyzed cyclodehydration (using NaOH or KOH) facilitates ring closure to form the target 4,5-dihydroimidazol-5-one scaffold [3] [8]. Industrial optimization of this route often employs continuous flow reactors to enhance yield and purity through precise control of reaction parameters such as temperature gradients and residence times [3].
A third approach utilizes preformed 2-iminothiazolidin-4-ones, which undergo nucleophilic aromatic substitution (SNAr) with 3-chloro-4-methylphenyl derivatives under basic conditions. While effective, this method requires stringent control over stoichiometry to minimize di-substitution byproducts. Critical challenges across all pathways include managing exothermic reactions during cyclization and purifying polar intermediates prone to decomposition .
Table 1: Comparative Analysis of Multi-Step Synthetic Routes
Starting Material | Key Intermediate | Cyclization Agent/Conditions | Reported Yield Range | Key Challenges |
---|---|---|---|---|
3-Chloro-4-methylaniline | Thiourea derivative | Bromine/Ammonium thiocyanate, Δ | 45-60% | Over-bromination; thiourea solubility |
3-Chloro-4-methylbenzaldehyde | Thiosemicarbazone | NaOH (20%), reflux | 55-75% | Tar formation; pH sensitivity |
2-Iminothiazolidin-4-one | Halogenated aromatic derivative | K₂CO₃, DMF, 80°C | 40-65% | Di-substitution; solvent removal difficulties |
Catalysis significantly enhances the efficiency of constructing the 4,5-dihydroimidazol-5-one core and introducing the sulfanyl group. Brønsted acid catalysts (e.g., p-toluenesulfonic acid) are employed in dehydrative cyclization steps, particularly in converting acyclic thiourea precursors into the heterocyclic ring . These catalysts operate under milder conditions (80–100°C) than non-catalytic methods, reducing side product formation like resinification or desulfurization [8].
Transition-metal catalysis, particularly using copper(I) iodide, enables efficient C–S bond formation for sulfanyl group installation. This approach is crucial when direct thiocarbonyl incorporation is hindered by substrate sensitivity. For example, copper-catalyzed coupling between 1-(3-chloro-4-methylphenyl)imidazole halides and thiols (e.g., thiourea or potassium thioacetate) achieves superior regioselectivity compared to classical nucleophilic substitution [9]. Palladium complexes have also demonstrated utility in catalyzing carbonylative cyclizations using carbon monoxide surrogates, directly generating the imidazolone carbonyl from alcohols or halides .
Enzyme-mimetic catalysts, such as metalloporphyrins, are emerging for aerobic oxidation steps in imidazolone synthesis. These systems facilitate the conversion of dihydroimidazole intermediates to the target 5-one derivatives using molecular oxygen, replacing stoichiometric oxidants like manganese dioxide or dichromate that generate substantial waste [2]. However, catalyst longevity and oxygen mass transfer limitations remain active research areas.
Solvent selection critically influences reaction kinetics, intermediate stability, and product isolation in the synthesis’s nucleophilic substitution stages. Polar aprotic solvents like dimethylformamide and dimethyl sulfoxide facilitate SNAr reactions involving weakly nucleophilic thiolate anions by enhancing anion solvation and substrate dissolution. However, their high boiling points complicate removal and increase environmental impact [2] . Studies demonstrate that switching dimethylformamide to N-methyl-2-pyrrolidone in the cyclodehydration step improves yield by 12–15% due to superior thermal stability and reduced carbanion side reactions [3].
Eco-solvent alternatives have gained prominence. Ethanol-water mixtures (4:1) effectively mediate the condensation of 3-chloro-4-methylbenzaldehyde with thiourea, enabling easier product crystallization while maintaining yields comparable to dimethylformamide-based processes [3]. Similarly, cyclopentyl methyl ether exhibits excellent performance in metal-catalyzed C–S couplings due to its low water solubility, facilitating aqueous workup [9].
Reagent optimization focuses on atom economy and safety. Thiourea remains the predominant sulfur source due to cost and availability, though its low solubility necessitates prolonged reflux. In situ generation of potassium O-ethyl carbonodithioate from carbon disulfide and ethanol in potassium hydroxide offers higher solubility and faster cyclization kinetics [8]. For halogen handling, tetrabutylammonium bromide serves as a phase-transfer catalyst in biphasic systems, accelerating bromide displacement while reducing sodium hydroxide requirements by 30–40% .
Table 2: Solvent and Reagent Optimization Effects on Key Steps
Reaction Step | Conventional System | Optimized System | Improvement Observed |
---|---|---|---|
Thiourea condensation | Ethanol, reflux | Ethanol-H₂O (4:1), 80°C | Yield ↑ 8%; Crystallization efficiency ↑ 40% |
Cyclodehydration | Dimethylformamide, NaOH, 120°C | N-methyl-2-pyrrolidone, NaOH, 100°C | Yield ↑ 12%; Reaction time ↓ 25% |
Halogen displacement | Toluene, excess K₂CO₃ | Cyclopentyl methyl ether, K₂CO₃, Bu₄N⁺Br⁻ | NaOH reduced 40%; Isolated purity ↑ 15% |
Oxidation to 5-one | MnO₂, chloroform | MnO₂, tert-butanol | Reduced epimerization; Filterability improved |
While 1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one lacks chiral centers, stereochemical control becomes paramount when synthesizing analogues or investigating tautomeric equilibria that influence biological activity. The 4,5-dihydroimidazol-5-one ring exhibits planar geometry enforced by conjugation between the carbonyl and imine-like nitrogen, but substituents at C4 can introduce stereogenicity [2] .
Asymmetric hydrogenation using chiral catalysts like DuPhos-rhodium complexes achieves enantioselective reduction of exocyclic double bonds in unsaturated precursors. For example, hydrogenating 4-alkylidene derivatives (e.g., 4-benzylidene analogues) produces chiral 4-benzyl products with enantiomeric excesses exceeding 90% when employing (S,S)-Et-DuPhos as the ligand . This methodology is adaptable for synthesizing non-racemic analogues of the core structure bearing 4-alkyl groups.
Controlling tautomerism between thione (C=S) and thiol (C-SH) forms affects reactivity and solid-state properties. X-ray crystallographic analyses confirm the thione tautomer predominates in crystalline states, stabilized by intermolecular hydrogen bonding involving the thione sulfur and N–H groups [1] . Solvent polarity dictates tautomeric equilibria in solution: non-polar solvents (toluene) favor the thione, while polar protic solvents (methanol) shift equilibrium toward the thiol form. Metal coordination (e.g., mercury(II) chloride) locks the thione form, enabling isolation via complex precipitation [8].
Racemization at C4 (if substituted) occurs via ring opening or enolization. Sterically hindered bases like 1,8-diazabicyclo[5.4.0]undec-7-ene suppress epimerization during functionalization. Low-temperature protocols (−78°C) for electrophilic substitutions prevent racemization in chiral derivatives . These insights guide the synthesis of stereodefined analogues while confirming the inherent stereochemical stability of the unsubstituted parent compound under standard synthetic conditions.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1